molecular formula C18H20N2O2 B384992 [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol CAS No. 615279-87-3

[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol

Cat. No. B384992
CAS RN: 615279-87-3
M. Wt: 296.4g/mol
InChI Key: CZPAXKWIIHTYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol” is a chemical compound with the molecular formula C18H20N2O2 . It’s a benzimidazole derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with two adjacent nitrogen atoms. Attached to this core is a butyl chain with a phenoxy group at one end and a methanol group at the other end .

Scientific Research Applications

[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol has been found to have potential therapeutic applications in various diseases and disorders. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation in various animal models of inflammatory diseases.

Mechanism of Action

The mechanism of action of [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by regulating various signaling pathways involved in cell growth, apoptosis, and inflammation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes in various animal models.

Advantages and Limitations for Lab Experiments

[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. This compound has also been found to have low toxicity and can be administered orally or intraperitoneally. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For research on [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol include the development of this compound-based therapies and the elucidation of its mechanism of action.

Synthesis Methods

[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol can be synthesized using various methods, including the reaction of 4-phenoxybutylamine with 2-(hydroxymethyl)benzimidazole, or the reaction of 2-(bromomethyl)benzimidazole with 4-phenoxybutanol. These methods have been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

[1-(4-phenoxybutyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-14-18-19-16-10-4-5-11-17(16)20(18)12-6-7-13-22-15-8-2-1-3-9-15/h1-5,8-11,21H,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPAXKWIIHTYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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